![molecular formula C22H25N3O2S B2982586 1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea CAS No. 847406-75-1](/img/structure/B2982586.png)
1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea” is a complex chemical compound. It is part of the quinoline family, which is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .科学的研究の応用
Synthesis and Chemical Properties
- Researchers have developed efficient syntheses for metabolites of related quinoline derivatives, which have potential applications in medicinal chemistry (Mizuno et al., 2006). These synthetic routes offer a simpler approach to creating complex quinoline structures that can be used for further pharmacological studies.
- A study on the synthesis, spectral studies, and antibacterial activities of 8-hydroxyquinoline derivatives and their metal complexes has been conducted. The research found these compounds, including similar thiourea ligands, to have significant antibacterial activity against various bacteria, indicating their potential as antimicrobial agents (Abuthahir et al., 2014).
Biological and Pharmacological Applications
- A theoretical study explored the relationship between molecular structure and inhibition efficiency of quinoxalines as corrosion inhibitors, suggesting potential industrial applications for these compounds in protecting metals against corrosion (Zarrouk et al., 2014).
- Research into the synthesis and biological evaluation of thiazolidinones, including quinoline thioureas, has demonstrated their antimicrobial and anti-MRSA activity. These findings suggest a new class of antibiotics could be developed from this family of compounds, highlighting their importance in addressing antibiotic resistance (Dolan et al., 2016).
- Another study synthesized a series of pyrimido[5,4-c]quinolin-5-ones with antibacterial, antifungal, and mosquito larvicidal activities. These findings open up possibilities for the development of new antimicrobial and insecticidal agents (Rajanarendar et al., 2010).
Molecular Docking and Antioxidant Studies
- Acylthiourea derivatives, related to quinoline thioureas, were investigated for their chemosensing abilities, molecular docking, and antioxidant activities. These studies provide insights into the therapeutic potential of quinoline derivatives in treating various diseases, including inflammatory, antimalarial, and tuberculosis infections (Kalaiyarasi et al., 2019).
特性
IUPAC Name |
1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-19-7-5-18(6-8-19)24-22(28)23-10-9-16-13-17-11-14(2)15(3)12-20(17)25-21(16)26/h5-8,11-13H,4,9-10H2,1-3H3,(H,25,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONHYFVLFJPGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)
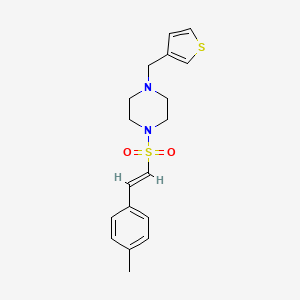

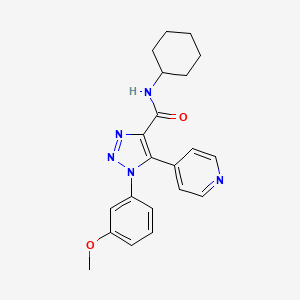
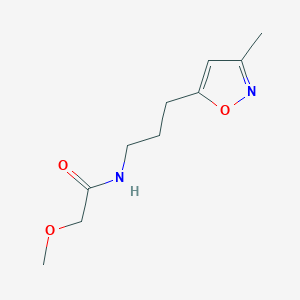

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)
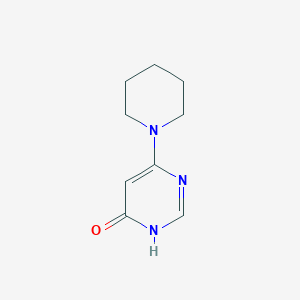
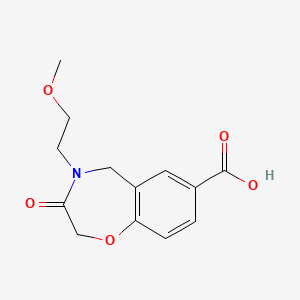
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
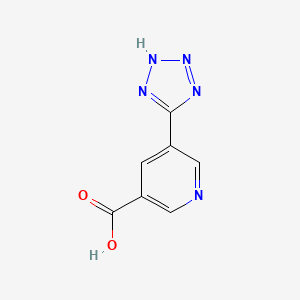
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)